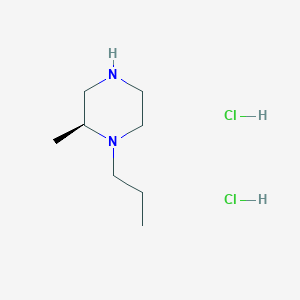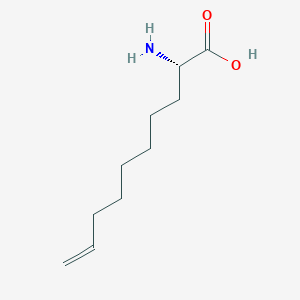
3,3'-Bis(aminomethyl)biphenyl dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Bis(aminomethyl)biphenyl dihydrochloride is a chemical compound with the molecular formula C({14})H({18})Cl({2})N({2}). It is a derivative of biphenyl, where two aminomethyl groups are attached to the 3 and 3’ positions of the biphenyl ring system. This compound is often used in various chemical and industrial applications due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bis(aminomethyl)biphenyl dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with biphenyl, which is commercially available.
Functionalization: The biphenyl is first functionalized to introduce aminomethyl groups at the 3 and 3’ positions. This can be achieved through a Friedel-Crafts alkylation reaction using formaldehyde and a suitable amine, followed by reduction.
Formation of Dihydrochloride Salt: The resulting 3,3’-Bis(aminomethyl)biphenyl is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of 3,3’-Bis(aminomethyl)biphenyl dihydrochloride may involve:
Large-scale Friedel-Crafts Alkylation: Utilizing large reactors to handle the biphenyl and reagents.
Continuous Flow Processes: To ensure consistent quality and yield.
Purification: Using crystallization or recrystallization techniques to obtain the pure dihydrochloride salt.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Bis(aminomethyl)biphenyl dihydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl groups can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aminomethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-Bis(aminomethyl)biphenyl dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of polymers and resins.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3’-Bis(aminomethyl)biphenyl dihydrochloride depends on its application:
Chemical Reactions: Acts as a nucleophile in substitution reactions, where the aminomethyl groups attack electrophilic centers.
Biological Systems: May interact with biological molecules through hydrogen bonding and electrostatic interactions, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Diaminobiphenyl: Lacks the aminomethyl groups, making it less reactive in certain chemical reactions.
4,4’-Bis(aminomethyl)biphenyl: Has aminomethyl groups at different positions, leading to different reactivity and applications.
Benzylamine: A simpler structure with only one aminomethyl group, used in similar but less complex applications.
Uniqueness
3,3’-Bis(aminomethyl)biphenyl dihydrochloride is unique due to its specific substitution pattern, which provides distinct reactivity and makes it suitable for specialized applications in synthesis and research.
Eigenschaften
IUPAC Name |
[3-[3-(aminomethyl)phenyl]phenyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.2ClH/c15-9-11-3-1-5-13(7-11)14-6-2-4-12(8-14)10-16;;/h1-8H,9-10,15-16H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLSLRSARZBRAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CC(=C2)CN)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,3-Dimethyl 2-[3-bromo-5-(methoxycarbonyl)pyridin-2-yl]propanedioate](/img/structure/B8097841.png)

![Ethyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B8097845.png)

![Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B8097859.png)


